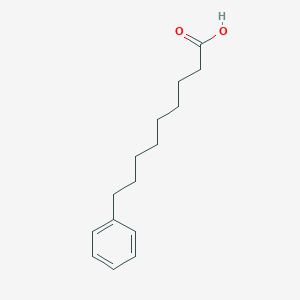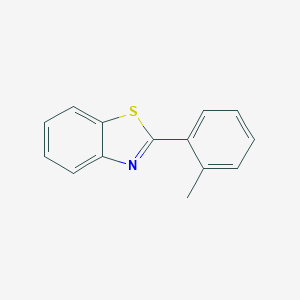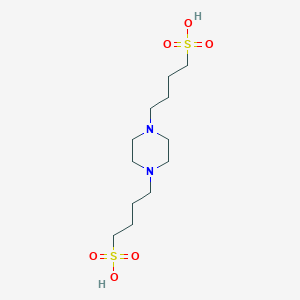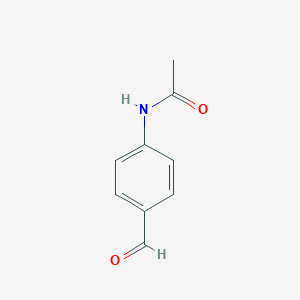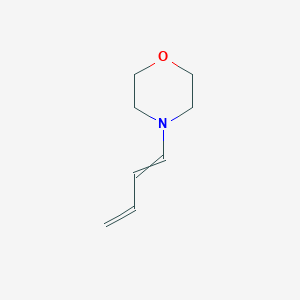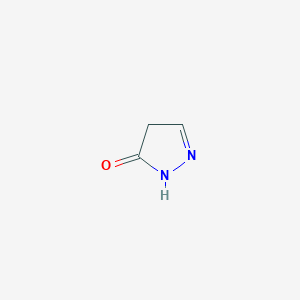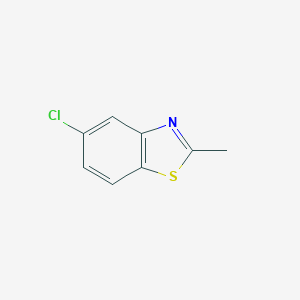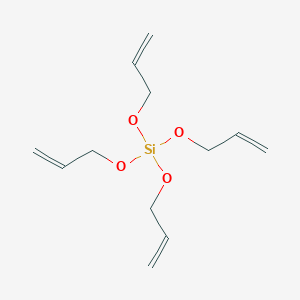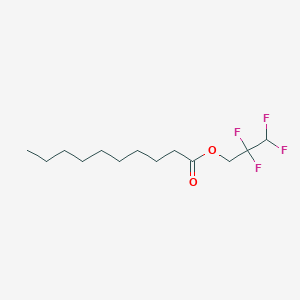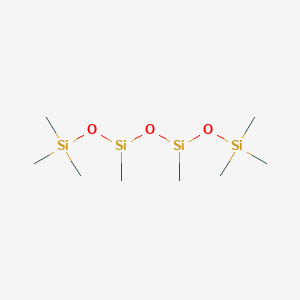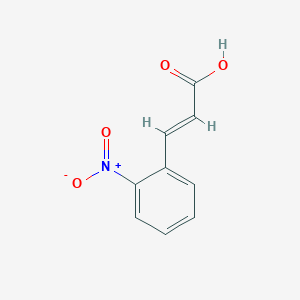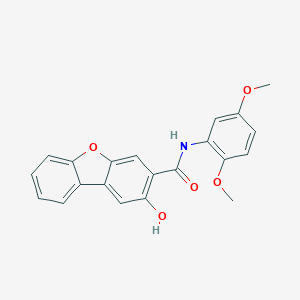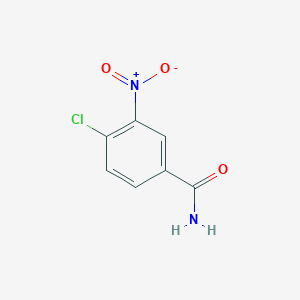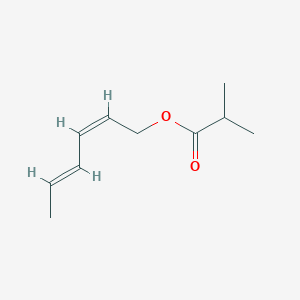
2,4-Hexadienyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienyl isobutyrate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is a colorless or very pale straw-colored liquid with an oily-sweet, fruity-green odor reminiscent of apples and galbanum . This compound is primarily used in the fragrance and flavor industry due to its pleasant aroma and taste .
Preparation Methods
2,4-Hexadienyl isobutyrate is synthesized from heptaldehyde and methanol in the presence of a dehydrating agent . The reaction involves the formation of an ester linkage between the heptaldehyde and methanol, resulting in the production of hexa-2,4-dienyl isobutyrate . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Hexadienyl isobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert hexa-2,4-dienyl isobutyrate into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Hexadienyl isobutyrate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Researchers use it to study the effects of esters on biological systems, including their metabolism and toxicity.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Beyond its use in fragrances and flavors, it is also used in the synthesis of pharmaceutical intermediates and other fine chemicals
Mechanism of Action
The mechanism of action of hexa-2,4-dienyl isobutyrate involves its interaction with specific molecular targets in biological systems. It can modulate enzyme activity, alter membrane permeability, and interact with receptor sites. The exact pathways and targets depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
2,4-Hexadienyl isobutyrate is similar to other esters like allyl isobutyrate and 2,4-hexadienyl propionate . it is unique due to its specific odor profile and its ability to impart a sweet, fruity aroma with cinnamon undertones . This makes it particularly valuable in the fragrance and flavor industry, where it can be used to create complex scent and taste profiles .
Similar Compounds
- Allyl isobutyrate
- 2,4-Hexadienyl propionate
- Trans,trans-2,4-Hexadien-1-ol
- Trans,trans-2,4-Hexadienyl acetate
Properties
CAS No. |
16491-24-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(2E,4E)-hexa-2,4-dienyl] 2-methylpropanoate |
InChI |
InChI=1S/C10H16O2/c1-4-5-6-7-8-12-10(11)9(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
InChI Key |
CVYBRMSQMLJGOI-YTXTXJHMSA-N |
SMILES |
CC=CC=CCOC(=O)C(C)C |
Isomeric SMILES |
C/C=C/C=C/COC(=O)C(C)C |
Canonical SMILES |
CC=CC=CCOC(=O)C(C)C |
density |
0.902-0.906 |
Key on ui other cas no. |
16491-24-0 |
physical_description |
Light yellow liquid; Sweet, pineapple aroma with cinnamon undertones |
Pictograms |
Environmental Hazard |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


